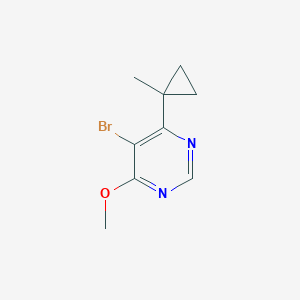
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylcyclopropyl group attached to a pyrimidine ring. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidines with different functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidines.
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-cyclopropyl-6-methoxypyrimidine: Similar structure but with a cyclopropyl group instead of a methylcyclopropyl group.
4-Methoxy-6-(1-methylcyclopropyl)pyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine is unique due to the presence of both the bromine atom and the methylcyclopropyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c1-9(3-4-9)7-6(10)8(13-2)12-5-11-7/h5H,3-4H2,1-2H3 |
Clave InChI |
SRYAGCRUFISYIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=C(C(=NC=N2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


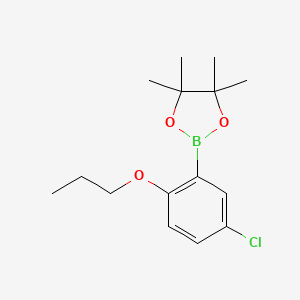
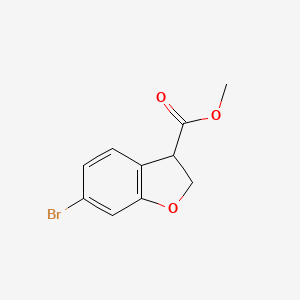
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
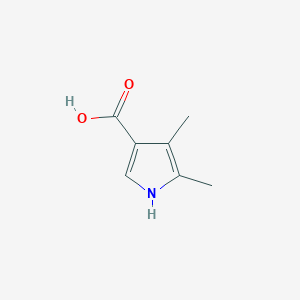


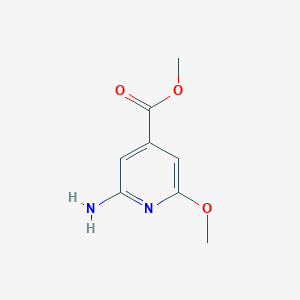
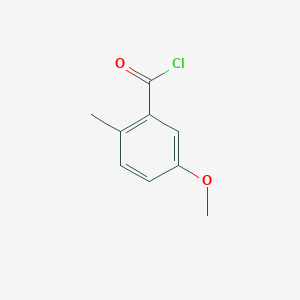
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)


![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
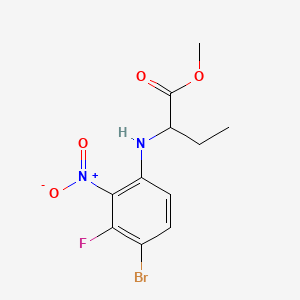
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
